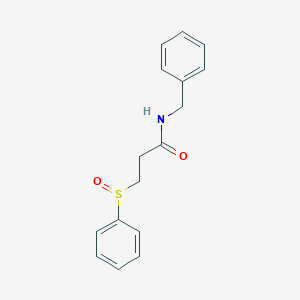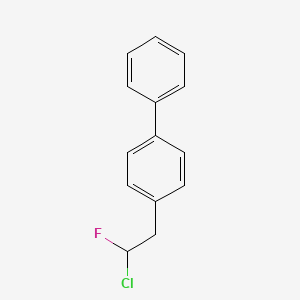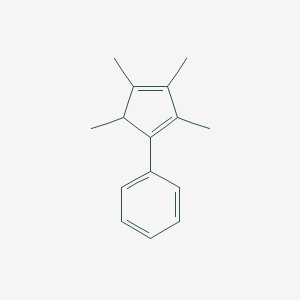
2,4,5-Trichlorophenyl heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trichlorophenyl heptanoate: is an organic compound that belongs to the class of chlorophenyl esters It is characterized by the presence of three chlorine atoms attached to a phenyl ring, which is further esterified with heptanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichlorophenyl heptanoate typically involves the esterification of 2,4,5-Trichlorophenol with heptanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,4,5-Trichlorophenyl heptanoate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of heptanoic acid and other oxidized derivatives.
Reduction: Formation of heptanol and other reduced derivatives.
Substitution: Formation of various substituted phenyl heptanoates.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,4,5-Trichlorophenyl heptanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study the effects of chlorinated phenyl esters on biological systems. It may serve as a model compound for understanding the behavior of similar substances in biological environments.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 2,4,5-Trichlorophenyl heptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing 2,4,5-Trichlorophenol and heptanoic acid. The phenyl ring with chlorine substituents can interact with enzymes and receptors, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
2,4-Dichlorophenyl heptanoate: Lacks one chlorine atom compared to 2,4,5-Trichlorophenyl heptanoate, leading to different reactivity and properties.
2,4,6-Trichlorophenyl heptanoate: Has a different chlorine substitution pattern, affecting its chemical behavior.
2,4,5-Trichlorophenyl acetate: A shorter ester chain compared to heptanoate, influencing its physical and chemical properties.
Uniqueness: this compound is unique due to its specific chlorine substitution pattern and the length of the ester chain
Eigenschaften
| 137710-65-7 | |
Molekularformel |
C13H15Cl3O2 |
Molekulargewicht |
309.6 g/mol |
IUPAC-Name |
(2,4,5-trichlorophenyl) heptanoate |
InChI |
InChI=1S/C13H15Cl3O2/c1-2-3-4-5-6-13(17)18-12-8-10(15)9(14)7-11(12)16/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
JDAZILLYSCYDKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)

![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)
![Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury](/img/structure/B14287760.png)
